N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves several steps. One common method includes the condensation of 1H-indole-3-carbaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indomethacin. Compared to these compounds, N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE may exhibit unique biological activities or improved efficacy in certain applications . The presence of both indole and pyrazole rings in its structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-24-8-4-7-17(24)15-9-16(22-21-15)18(25)23-20-11-12-10-19-14-6-3-2-5-13(12)14/h2-11,19H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
AOJLJGAELONBIF-RGVLZGJSSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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